Methyl({[4-(morpholin-4-yl)phenyl]methyl})(prop-2-yn-1-yl)amine
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Overview
Description
Methyl({[4-(morpholin-4-yl)phenyl]methyl})(prop-2-yn-1-yl)amine, also known as MPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MPA is a tertiary amine that contains a morpholine ring and a propargyl group, making it a unique and versatile compound.
Scientific Research Applications
Antimicrobial Activities : Bektaş et al. (2007) synthesized derivatives of 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one, which included morpholine components. These compounds exhibited good to moderate antimicrobial activities against various microorganisms (Bektaş et al., 2007).
Synthesis and Process Optimization : A study by Xiong We (2013) focused on the synthesis of a photoinitiator, MMMP, involving a process that includes morpholine derivatives. The research optimized the conditions for higher yields, demonstrating the compound's application in industrial processes (Xiong We, 2013).
Microwave-Assisted Synthesis : Aljohani et al. (2019) developed a microwave-assisted method for synthesizing Mannich bases from 4-hydroxyacetophenone and secondary amines, including morpholine. This method provided an efficient and environmentally benign alternative for the synthesis of these compounds (Aljohani et al., 2019).
Phosphorus Dendrimers : Padié et al. (2009) synthesized phosphorus dendrimers with various types of amine terminal groups, including morpholine. These dendrimers were tested for biological applications like cytotoxicity, DNA complexation, and transfection experiments, showing low cytotoxicity and efficiency in forming dendriplexes (Padié et al., 2009).
QSAR Analysis of Antioxidants : Drapak et al. (2019) conducted a QSAR analysis of derivatives of 1-[2-(R-phenylimino)-4-methyl-3-(3-[morpholine-4-yl]propyl)-2,3-dihydro-1,3-thiazol-5-yl]ethane-1-one as potential antioxidants. This study highlights the theoretical basis for designing new antioxidants (Drapak et al., 2019).
Mannich Reaction Synthesis : Sujith et al. (2009) synthesized Mannich bases containing the ibuprofen moiety using morpholine. These bases were tested for their anti-inflammatory and analgesic properties, with some showing promising results (Sujith et al., 2009).
Mechanism of Action
Target of Action
Compounds with a morpholine ring, like the one in this molecule, are often used in medicinal chemistry due to their ability to interact with various biological targets. They can act as bioisosteres for other functional groups, potentially modifying the activity of the compound .
Biochemical Pathways
Again, without specific information on the compound’s target, it’s difficult to say which biochemical pathways might be affected. Morpholine derivatives have been found to possess various biological activities, suggesting they could interact with multiple pathways .
properties
IUPAC Name |
N-methyl-N-[(4-morpholin-4-ylphenyl)methyl]prop-2-yn-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O/c1-3-8-16(2)13-14-4-6-15(7-5-14)17-9-11-18-12-10-17/h1,4-7H,8-13H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKEAZZYFIPBNGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC#C)CC1=CC=C(C=C1)N2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl({[4-(morpholin-4-yl)phenyl]methyl})(prop-2-yn-1-yl)amine |
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